molecular formula C16H13ClN4O B5512035 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B5512035
M. Wt: 312.75 g/mol
InChI Key: GEIHLWTVUQSSCS-VCHYOVAHSA-N
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Description

4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.761 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a phthalazinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazone bond. After the reaction is complete, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents.

    3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Differing in the position of the methoxy group.

    2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Another positional isomer with distinct properties.

Properties

IUPAC Name

4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-22-12-8-6-11(7-9-12)10-18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIHLWTVUQSSCS-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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